molecular formula C41H24N6Na8O29S8 B1678652 NF449 octasodium salt CAS No. 627034-85-9

NF449 octasodium salt

Cat. No. B1678652
CAS RN: 627034-85-9
M. Wt: 1505.1 g/mol
InChI Key: KCBZSNWCUJBMHF-UHFFFAOYSA-F
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Description

NF449 octasodium salt is a highly potent P2X1 receptor antagonist . It suppresses the rate of GTP [γS] binding to G sα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks the coupling of β-adrenergic receptors to G s . It is also a G sα -selective G Protein antagonist .


Molecular Structure Analysis

The molecular structure of NF449 octasodium salt is represented by the formula C41H24N6Na8O29S8 . The exact structural details are not provided in the search results.

Scientific Research Applications

P2X1 Receptor Antagonist

NF449 is a potent purinergic receptor antagonist that displays high selectivity for P2X1 . The IC50 values are 0.28, 0.69, 120, 1820, 47000 and > 300000 nM for rP2X1, rP2X1+5, rP2X2+3, rP2X3, rP2X2 and P2X4 receptors respectively .

Antithrombotic Protection

NF449 provides antithrombotic protection in vivo . This means it can be used to decrease intravascular platelet aggregation, which is crucial in preventing blood clots.

Gsα-Selective Antagonist

Apart from being a P2X1 receptor antagonist, NF449 also acts as a Gsα-selective antagonist . This means it can inhibit the Gs alpha subunit of certain proteins, which plays a key role in activating cyclic AMP-dependent pathways.

Inhibition of DNA-Binding Activity of HMGA2

NF449 inhibits the DNA-binding activity of High Mobility Group AT-Hook 2 (HMGA2), with an IC50 of 0.43 μM . HMGA2 is a protein that in humans is encoded by the HMGA2 gene, and it plays a role in various cellular processes, including growth regulation.

Research Tool in Studying P2 Receptors

NF449 has been used as a research tool in studying P2 receptors . Its high specificity for P2 receptors makes it a valuable tool in understanding the role and function of these receptors in various biological processes.

Potential Use in Fertility Research

There is evidence suggesting that NF449 plays a role in male fertility . However, more research is needed to fully understand this application.

Safety And Hazards

The safety and hazards associated with NF449 octasodium salt are not explicitly detailed in the search results .

properties

IUPAC Name

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZSNWCUJBMHF-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H24N6Na8O29S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NF449 octasodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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